

(R,E)-TCO-NHS Ester reactivity and stability in aqueous buffer

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Compound of Interest

Compound Name: (R,E)-TCO-NHS Ester

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An In-depth Technical Guide to the Reactivity and Stability of **(R,E)-TCO-NHS Ester** in Aqueous Buffer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity.[1][2] **(R,E)-TCO-NHS Ester** is a bifunctional linker that leverages this powerful chemistry. It incorporates the reactive TCO moiety for ligation with tetrazine-functionalized molecules and an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on biomolecules such as proteins and peptides.[3][4] This guide provides a comprehensive overview of the reactivity and stability of **(R,E)-TCO-NHS Ester** in aqueous buffers, offering quantitative data, detailed experimental protocols, and logical diagrams to aid researchers in its effective application.

Core Concepts: A Dual Reactivity Profile

The utility of **(R,E)-TCO-NHS Ester** hinges on the distinct reactivity of its two functional groups: the NHS ester and the TCO ring. Understanding the behavior of each in an aqueous environment is critical for successful bioconjugation.

The Amine-Reactive NHS Ester

The NHS ester facilitates the covalent attachment of the TCO group to biomolecules by reacting with primary amines, predominantly the ϵ -amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond.[5]

Reactivity in Aqueous Buffers:

The efficiency of the NHS ester-amine reaction is highly dependent on pH. The nucleophilic, unprotonated form of the primary amine is the reactive species.[5] Therefore, the reaction is typically performed in a pH range of 7.2 to 8.5.[6]

However, a competing reaction, the hydrolysis of the NHS ester, also occurs in aqueous solutions and its rate increases with pH.[5][6] This hydrolysis renders the ester inactive. Consequently, the choice of pH is a trade-off between maximizing amine reactivity and minimizing hydrolysis.[5]

Stability and Hydrolysis:

The stability of the NHS ester is inversely proportional to the pH of the aqueous buffer. At a lower pH, the half-life of the NHS ester is longer, but the reaction with amines is slower. Conversely, at a higher pH, the reaction is faster, but the competing hydrolysis reaction is also more pronounced.[6][7]

Quantitative Data on NHS Ester Hydrolysis

pH	Temperature (°C)	Half-life of NHS Ester	Reference(s)
7.0	0	4-5 hours	[6][7]
7.0	Ambient	~7 hours	[8]
8.6	4	10 minutes	[6][7]
9.0	Ambient	Minutes	[8]

Note: These values are for general NHS esters and provide a strong indication of the stability of the NHS ester moiety on the TCO linker.

The Bioorthogonal trans-Cyclooctene (TCO) Moiety

The TCO group reacts with a tetrazine via a [4+2] cycloaddition to form a stable dihydropyridazine linkage, releasing nitrogen gas as the only byproduct.[9] This reaction is characterized by its extremely fast kinetics, often described as "ultrafast," with second-order rate constants that can exceed $800 \text{ M}^{-1}\text{s}^{-1}$. [2][10]

Reactivity and Kinetics:

The TCO-tetrazine ligation is highly efficient even at low, micromolar to nanomolar concentrations of reactants, making it ideal for biological applications where concentrations of target molecules may be low.[2][11] The reaction is catalyst-free, proceeding readily under physiological conditions without the need for potentially cytotoxic copper catalysts.[2]

Quantitative Data on TCO-Tetrazine Reaction Kinetics

TCO Derivative	Tetrazine Partner	Second-Order Rate Constant (k) ($\text{M}^{-1}\text{s}^{-1}$)	Reference(s)
General TCO	General Tetrazine	$1 - 1 \times 10^6$	[11]
TCO	ATTO-tetrazines	up to 1000	[11]
TCO	Methyl-substituted tetrazines	~1000	[11]
TCO	Hydrogen-substituted tetrazines	up to 30,000	[11]
TCO	Dipyridal tetrazine	2000 (± 400)	[11]
s-TCO ((1R,5R,6R)-bicyclo[4.1.0]hept-3-ene)	Not specified	~3,300,000	[12]

Stability of the TCO Ring:

While generally stable in aqueous buffers, the TCO group can undergo isomerization to its unreactive cis-cyclooctene (CCO) form.[\[12\]](#) This process can be accelerated in the presence of thiols and copper-containing proteins.[\[12\]](#)[\[13\]](#) More strained and, therefore, more reactive TCO derivatives, such as s-TCO, tend to be less stable.[\[12\]](#)

Factors Affecting TCO Stability

TCO Derivative	Stability Profile	Reference(s)
TCO	Can isomerize in the presence of high thiol concentrations and in serum over time.	[12]
d-TCO	Shows improved stability in aqueous solution, blood serum, and in the presence of thiols.	[12]
s-TCO	Rapidly isomerizes in the presence of high thiol concentrations.	[12]

Experimental Protocols

Protocol 1: Labeling a Protein with (R,E)-TCO-NHS Ester

This protocol outlines the general procedure for conjugating **(R,E)-TCO-NHS Ester** to a protein via its primary amines.

Materials:

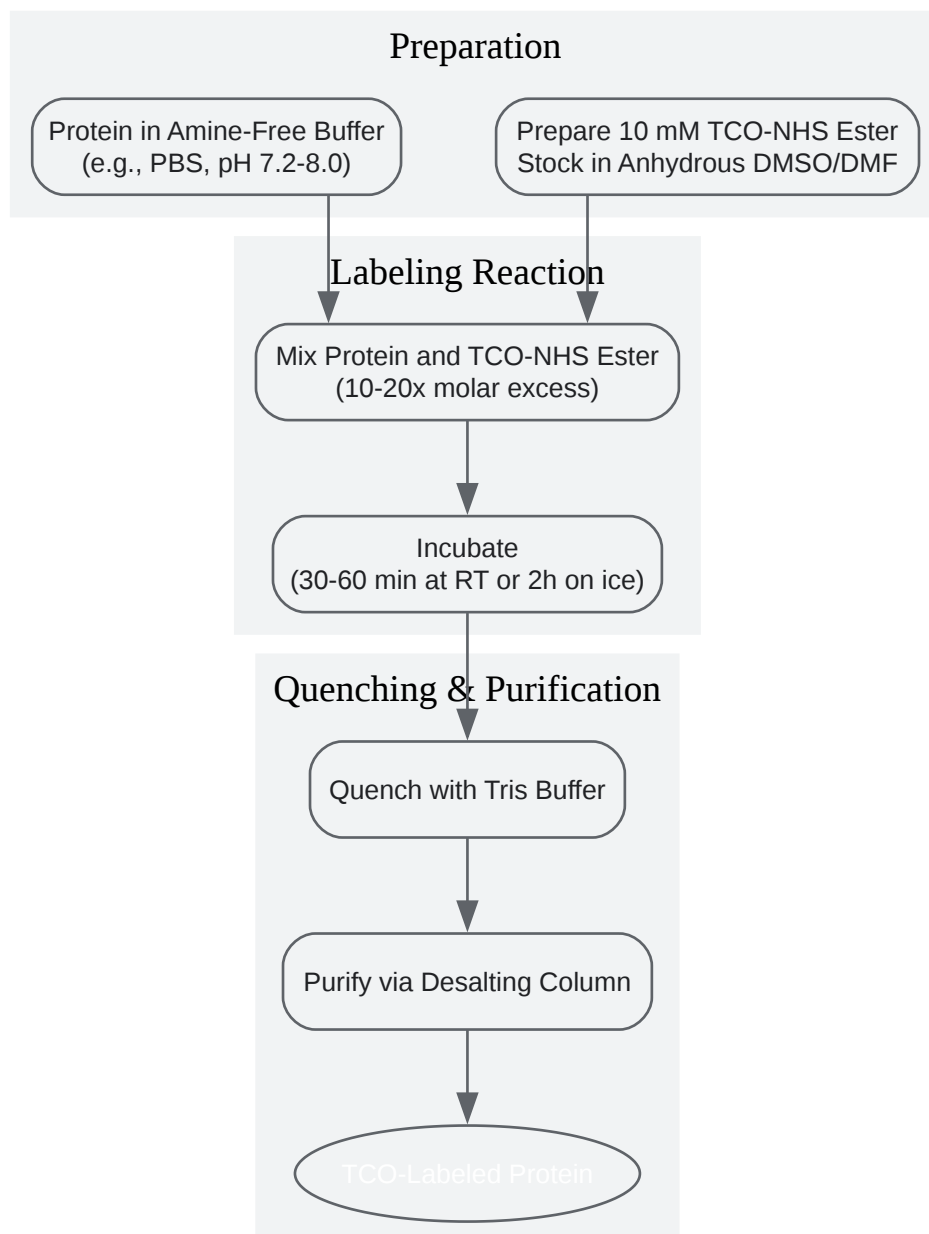
- Protein of interest
- (R,E)-TCO-NHS Ester** (or a PEGylated version for improved solubility)
- Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[\[12\]](#)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[\[11\]](#)

- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[[11](#)]
- Spin desalting columns[[11](#)]

Procedure:

- Protein Preparation:
 - If the protein solution contains amine-containing buffers (e.g., Tris or glycine), perform a buffer exchange into an amine-free buffer like PBS.[[11](#)]
 - Adjust the protein concentration to 1-5 mg/mL.[[10](#)][[11](#)]
- TCO-NHS Ester Stock Solution Preparation:
 - Allow the vial of TCO-NHS Ester to warm to room temperature before opening to prevent moisture condensation.[[14](#)]
 - Immediately before use, prepare a 10 mM stock solution of the TCO-NHS Ester in anhydrous DMSO or DMF.[[11](#)]
- Labeling Reaction:
 - Add a 10- to 20-fold molar excess of the TCO-NHS Ester stock solution to the protein solution.[[9](#)][[12](#)] For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.[[14](#)]
 - Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[[10](#)][[14](#)]
- Quenching the Reaction:
 - Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TCO-NHS Ester.[[10](#)][[11](#)]
 - Incubate for 5 minutes at room temperature.[[10](#)]
- Purification:

- Remove excess, unreacted TCO-NHS Ester using a spin desalting column or through dialysis.[10] The TCO-labeled protein is now ready for the subsequent ligation reaction.



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Workflow for Protein Labeling with TCO-NHS Ester

Protocol 2: TCO-Tetrazine Ligation

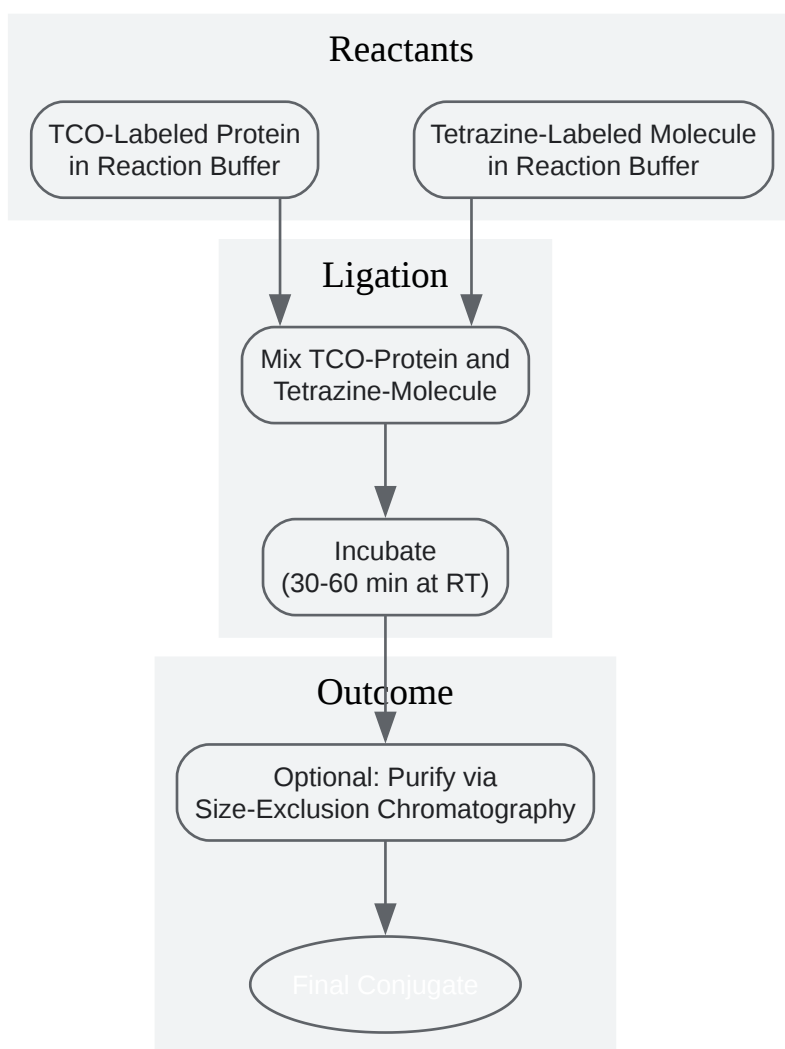
This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

- TCO-modified protein (from Protocol 1)
- Tetrazine-labeled molecule (e.g., fluorescent dye, drug)
- Reaction buffer (e.g., PBS, pH 7.4)[[11](#)]

Procedure:

- Reactant Preparation:
 - Prepare the TCO-modified protein in the reaction buffer.
 - Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
- Ligation Reaction:
 - Mix the TCO-modified protein and the tetrazine-labeled molecule. A 1:1 molar ratio is often a good starting point, though a slight excess (1.05-1.5 molar equivalents) of the tetrazine compound can be used to drive the reaction to completion.[[10](#)][[11](#)]
 - Incubate the reaction for 30-60 minutes at room temperature.[[11](#)] The reaction can also be performed at 4°C, which may require a longer incubation time.[[11](#)]
- Purification (Optional):
 - If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[[11](#)]

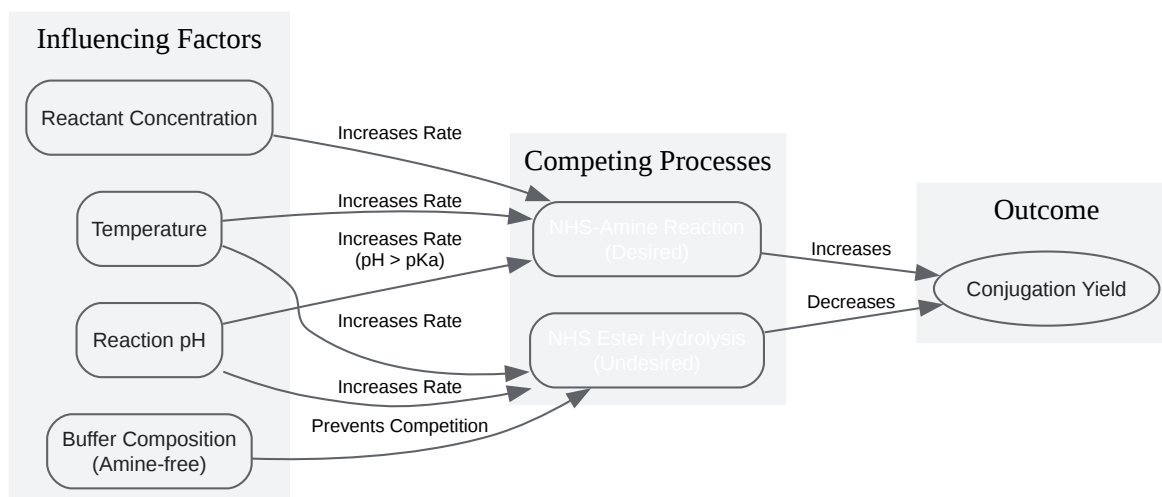


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Workflow for TCO-Tetrazine Ligation

Logical Relationships in TCO-NHS Ester Chemistry

The successful application of **(R,E)-TCO-NHS Ester** requires careful consideration of several interdependent factors. The following diagram illustrates the key relationships influencing the outcome of a bioconjugation experiment.



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Factors Influencing NHS Ester Conjugation Yield

Conclusion

(R,E)-TCO-NHS Ester is a powerful tool for bioconjugation, enabling the efficient labeling of biomolecules for subsequent bioorthogonal ligation. A thorough understanding of the pH-dependent reactivity and stability of the NHS ester group, coupled with an appreciation for the stability of the TCO moiety, is paramount for achieving high conjugation yields. By carefully controlling reaction conditions such as pH, temperature, and reactant concentrations, and by following established protocols, researchers can successfully employ this versatile reagent in a wide array of applications, from basic research to the development of novel therapeutics and diagnostics.

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